molecular formula C9H9BrN2O B2725475 6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one CAS No. 1190862-33-9

6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one

Cat. No.: B2725475
CAS No.: 1190862-33-9
M. Wt: 241.088
InChI Key: IHPGJUQVWJQAPS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one typically involves the following steps :

    Starting Material: Methyl 2-(5-bromo-3-nitropyridin-2-yl)-2-methylpropanoate.

    Reduction: The nitro group is reduced to an amino group using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Cyclization: The resulting amine undergoes cyclization to form the pyrrolo[3,2-b]pyridine core structure.

    Oxidation: The final step involves oxidation to introduce the carbonyl group at the 2-position, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The carbonyl group at the 2-position can be reduced to an alcohol or further oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or amines.

Scientific Research Applications

6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one has several applications in scientific research :

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one involves its interaction with specific molecular targets and pathways . For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a carbonyl group. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

6-bromo-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-9(2)7-6(12-8(9)13)3-5(10)4-11-7/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPGJUQVWJQAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=N2)Br)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared according to procedure J using methyl 2-(5-bromo-3-nitropyridin-2-yl)-2-methylpropanoate (0.780 g, 2.57 mmol), acetic acid (14.73 mL, 257 mmol) and iron powder (0.719 g, 12.87 mmol) and heating at 100° C. for 2 h. After purification 6-bromo-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one was obtained as a white solid.
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
14.73 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.719 g
Type
catalyst
Reaction Step Three

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